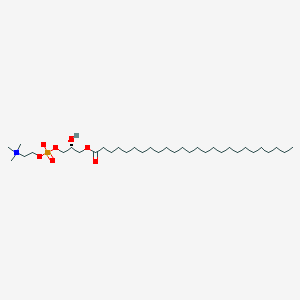

1-Hexacosanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDKRPCAPHRNNZ-MGBGTMOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(26:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Hexacosanoyl-sn-glycero-3-phosphocholine (LPC 26:0): Structural Dynamics, Analytical Workflows, and Clinical Biomarker Utility

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as LysoPC(26:0) or LPC 26:0, is a highly specialized bioactive lipid belonging to the lysophosphatidylcholine class. While present in trace amounts in healthy individuals, it has emerged as the definitive diagnostic biomarker for X-linked adrenoleukodystrophy (X-ALD), a severe peroxisomal disorder[1]. This technical guide provides an in-depth analysis of the biophysical properties of LPC 26:0, the pathological mechanisms driving its synthesis, and the highly controlled analytical workflows required for its precise quantification in clinical and research settings.

Chemical Structure & Biophysical Properties

LPC 26:0 is characterized by a unique molecular architecture that dictates both its biological behavior and the analytical strategies required to isolate it. The molecule consists of a glycerol backbone with a very long-chain saturated fatty acid (hexacosanoic acid, C26:0) esterified at the sn-1 position, a free hydroxyl group at the sn-2 position, and a zwitterionic phosphocholine headgroup at the sn-3 position[1].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃₄H₇₀NO₇P[2] |

| Molecular Weight | 635.9 g/mol [2] |

| Exact Mass | 635.489 Da[2] |

| CAS Number | 1213783-80-2[1] |

| ChEBI ID | CHEBI:184791[2] |

Causality of Biophysical Properties: The extreme length of the 26-carbon acyl chain renders the hydrophobic tail of LPC 26:0 significantly more lipophilic than standard membrane LPCs (e.g., LPC 16:0). This extreme hydrophobicity drives its rigid partitioning into cellular lipid bilayers, altering membrane fluidity and dynamics[1]. Conversely, the phosphocholine headgroup provides strong hydrophilic and zwitterionic characteristics. This resulting amphiphilicity mandates the use of biphasic or carefully balanced organic solvent mixtures (such as methanol and chloroform) during extraction to ensure the molecule is fully solubilized and not lost to protein precipitation pellets[3].

Biological Significance & Pathological Mechanisms

LPC 26:0 is the primary biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD). The disease is driven by loss-of-function mutations in the ABCD1 gene, which encodes a critical peroxisomal transporter protein[4].

When the ABCD1 transporter fails, the import of very long-chain fatty acids (VLCFAs) into the peroxisome for β-oxidation is halted[4]. This causes a massive cytosolic accumulation of VLCFA-CoAs, specifically C26:0-CoA[4]. To mitigate cellular toxicity, the accumulated C26:0 is erroneously incorporated into complex structural lipids, predominantly phosphatidylcholines (PC), forming ultra-long PC species[3]. These abnormal PCs are subsequently recognized and cleaved at the sn-2 position by phospholipase A2 (PLA2), generating elevated systemic levels of LPC 26:0[5]. In affected individuals, LPC 26:0 concentrations in dried blood spots (DBS) are approximately 10-fold higher than in healthy controls[1].

Pathophysiological pathway of X-ALD leading to the generation of the LPC(26:0) biomarker.

Analytical Workflows & Methodologies

The gold standard for the quantification of LPC 26:0 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilized in newborn screening and high-resolution lipidomics[6]. Recent advancements also leverage Trapped Ion Mobility Spectrometry (TIMS) to add Collisional Cross Section (CCS) data as an additional separation dimension[3].

Step-by-Step Self-Validating LC-MS/MS Protocol

To ensure absolute scientific integrity, the following protocol integrates causal reasoning for each experimental choice and features a self-validating quality control mechanism.

-

Sample Preparation: Punch a standard 3.2 mm disc from a Dried Blood Spot (DBS) card or aliquot 10 µL of plasma into a microcentrifuge tube[1][7].

-

Internal Standard Spiking: Add 10 µL of isotopically labeled internal standard, specifically 5[5].

-

Lipid Extraction: Add 100 µL of a Methanol:Chloroform (1:1, v/v) solution to the sample[3].

-

Causality: The non-polar chloroform disrupts lipid-protein complexes and fully solubilizes the highly hydrophobic 26-carbon tail. Simultaneously, the methanol precipitates matrix proteins, preventing downstream column clogging and ion suppression.

-

-

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the lipid-rich supernatant to an LC autosampler vial.

-

UPLC Separation: Inject 2 µL onto a C8 or C18 reversed-phase column maintained at 50°C[5].

-

Causality: The extreme hydrophobicity of the C26:0 chain requires a highly non-polar stationary phase (C8/C18) to achieve adequate retention and baseline separation from shorter, highly abundant endogenous lipids (e.g., LPC 16:0), which would otherwise cause severe mass spectrometer saturation[5].

-

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the transition m/z 636.5 → 104.1 for endogenous LPC 26:0, and m/z 640.5 → 104.1 for the D4-labeled standard[5].

-

Causality: In ESI+, the phosphocholine headgroup readily accepts a proton ([M+H]+). Upon collision-induced dissociation (CID), the molecule characteristically fragments to yield a product ion at m/z 104.1 (the choline moiety), providing absolute structural specificity[5].

-

-

System Suitability & Self-Validation: Calculate the peak area ratio of endogenous LPC 26:0 to D4-LPC 26:0.

-

Validation Metric: Evaluate the absolute raw peak area of the D4-LPC 26:0 internal standard across all injected samples. A coefficient of variation (CV) of < 15% confirms that extraction efficiency was uniform and instrument sensitivity remained stable, self-validating the trustworthiness of the entire analytical run.

-

Step-by-step LC-MS/MS analytical workflow for the quantification of LPC(26:0) from biosamples.

Clinical Utility & Biomarker Efficacy

The implementation of LPC 26:0 quantification has revolutionized newborn screening (NBS) for X-ALD, offering a diagnostic metric that shows clear separation between affected individuals and healthy controls with zero statistical overlap[3][7].

Beyond initial diagnosis, advanced multi-omic and lipidomic profiling has demonstrated that plasma levels of VLCFA-containing lipids, particularly LPC 26:0, strongly correlate with the phenotypic severity of the disease[7]. As detailed by 7, elevated LPC 26:0 in male patients is heavily associated with the onset of cerebral ALD and severe spinal cord disease[7][8]. Furthermore, in female carriers, LPC 26:0 levels correlate directly with X-chromosome inactivation patterns, providing a predictive biomarker for the manifestation of peripheral neuropathy and myelopathy[7][8].

References

-

Benchchem - "1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2 | Benchchem: Chemical Structure and Properties". 1

-

PubChem (NIH) - "1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P | CID 131750810". 2

-

Nature Communications (NIH/PMC) - "Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy". 7

-

Journal of Lipid Research (PMC) - "Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry". 3

-

J-Stage - "Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy". 6

-

bioRxiv - "Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders". 5

-

PLOS ONE (ResearchGate) - "C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man". 4

-

Communications Medicine (ResearchGate) - "Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy". 8

Sources

- 1. 1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2 | Benchchem [benchchem.com]

- 2. 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P | CID 131750810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders | bioRxiv [biorxiv.org]

- 6. Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy [jstage.jst.go.jp]

- 7. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Function of 26:0 Lysophosphatidylcholine: From Biomarker to Pathogenic Effector

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hexacosanoyl (26:0) lysophosphatidylcholine (Lyso PC) has emerged from relative obscurity to become a pivotal molecule in the study of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Initially identified as a highly sensitive and specific biomarker, accumulating evidence now suggests that 26:0 Lyso PC is not merely a passive indicator of metabolic dysfunction but an active participant in the pathophysiology of these devastating diseases. This technical guide provides a comprehensive overview of the biological landscape of 26:0 Lyso PC, from its biosynthesis and metabolism to its established role as a diagnostic marker and its emerging functions as a pathogenic effector. We will delve into the molecular mechanisms underlying its synthesis, its impact on neural cell biology, and the state-of-the-art methodologies for its quantification. This guide is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working to unravel the complexities of peroxisomal disorders and develop novel therapeutic interventions.

Introduction: The Significance of Very-Long-Chain Fatty Acids and their Lysophospholipid Derivatives

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, playing crucial roles in various biological processes. Their metabolism is predominantly handled by peroxisomes, and defects in this organelle's function can lead to the accumulation of VLCFAs in tissues and body fluids.[1] X-linked adrenoleukodystrophy (X-ALD) is a prime example of such a disorder, caused by mutations in the ABCD1 gene which encodes a peroxisomal transporter for VLCFA-CoA.[2] This genetic defect leads to the systemic accumulation of VLCFAs, particularly hexacosanoic acid (C26:0).[1]

While the measurement of total C26:0 levels has been a cornerstone of X-ALD diagnosis, the discovery of 26:0 Lyso PC as a diagnostic marker has revolutionized the field.[3] 26:0 Lyso PC, a species of lysophosphatidylcholine containing the C26:0 acyl chain, offers superior diagnostic sensitivity, especially in female carriers of X-ALD who may present with normal or near-normal plasma VLCFA levels.[1]

Biosynthesis and Metabolism of 26:0 Lyso PC: A Dysregulated Pathway

The accumulation of 26:0 Lyso PC in peroxisomal disorders is a direct consequence of impaired VLCFA degradation. The metabolic pathway leading to its formation involves several key enzymatic steps, the dysregulation of which is central to the pathology of X-ALD.

Elongation of Very-Long-Chain Fatty Acids: The Role of ELOVL1

The synthesis of the C26:0 acyl chain is initiated from shorter fatty acid precursors through a series of elongation steps occurring in the endoplasmic reticulum. The rate-limiting enzyme in the final elongation steps that produce C26:0 is ELOVL fatty acid elongase 1 (ELOVL1) .[4][5] In the context of X-ALD, the impaired peroxisomal beta-oxidation of VLCFAs leads to an increase in the cytosolic pool of their CoA-esters, which then serve as substrates for ELOVL1, driving the overproduction of C26:0-CoA.[5][6]

Incorporation into Phosphatidylcholine: The Function of LPLAT10/LPEAT2

Once synthesized, C26:0-CoA is incorporated into phospholipids. Recent studies have identified lysophosphatidylcholine acyltransferase 10 (LPLAT10) , also known as lysophosphatidylethanolamine acyltransferase 2 (LPEAT2), as the key enzyme responsible for acylating a lysophosphatidylcholine molecule with C26:0-CoA to form phosphatidylcholine (PC) with a C26:0 moiety (C26:0-PC).[7] This step is crucial as it generates the direct precursor to 26:0 Lyso PC.

Generation of 26:0 Lyso PC by Phospholipase A2

The final step in the formation of 26:0 Lyso PC is the hydrolysis of C26:0-PC by a phospholipase A2 (PLA2) enzyme. PLA2s cleave the fatty acid at the sn-2 position of the glycerol backbone of phospholipids, generating a lysophospholipid and a free fatty acid.[8] While the specific PLA2 isoforms with a preference for C26:0-PC have not been definitively identified, it is this enzymatic action that releases 26:0 Lyso PC into the cellular environment and circulation.[7]

Diagram of the Biosynthesis Pathway of 26:0 Lyso PC

Caption: Biosynthesis of 26:0 Lyso PC and its dysregulation in X-ALD.

Biological Function: More Than a Biomarker

While the diagnostic utility of 26:0 Lyso PC is undisputed, a growing body of evidence indicates that it is an active participant in the molecular pathology of X-ALD and other peroxisomal disorders.

Neurotoxicity and Glial Dysfunction

The central nervous system is a primary site of pathology in X-ALD. In vitro studies have demonstrated that 26:0 Lyso PC can induce neuronal stress and damage. This effect appears to be exacerbated in the presence of microglia deficient in the ABCD1 transporter, suggesting a complex interplay between different neural cell types. Furthermore, treatment of microglia with 26:0 Lyso PC has been shown to upregulate phagocytic markers, potentially contributing to the inflammatory demyelination characteristic of the cerebral form of X-ALD.

Pro-inflammatory Signaling

Lysophosphatidylcholines, as a class of lipids, are known to be pro-inflammatory mediators. While the specific signaling pathways activated by 26:0 Lyso PC are still under investigation, it is plausible that it contributes to the inflammatory cascade observed in X-ALD. Lysophosphatidylcholines can act as ligands for G protein-coupled receptors (GPCRs), such as G2A, which are involved in inflammatory and immune responses.[9] The elevated levels of 26:0 Lyso PC may therefore perpetuate a cycle of inflammation and neurodegeneration.

Analytical Methodologies: Quantification of 26:0 Lyso PC

The accurate and sensitive quantification of 26:0 Lyso PC is crucial for both diagnostic purposes and research applications. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)

Newborn screening for X-ALD relies on the analysis of 26:0 Lyso PC in dried blood spots.[10]

Experimental Protocol: Extraction of 26:0 Lyso PC from DBS

-

Punching: A 3-mm disc is punched from the DBS and placed into a 1.5 mL microcentrifuge tube.[11]

-

Extraction: Add 100 µL of methanol containing a deuterated internal standard (e.g., D4-26:0 Lyso PC at 100 nM).[11]

-

Sonication: Sonicate the samples for 15 minutes at 4°C to facilitate lipid extraction.[11]

-

Centrifugation: Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the filter paper and any precipitated proteins.[11]

-

Supernatant Collection: Carefully transfer the methanol supernatant to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol/5 mM ammonium acetate, 90/10 v/v).[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Workflow for LC-MS/MS Quantification of 26:0 Lyso PC

Sources

- 1. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]

- 2. dshs.texas.gov [dshs.texas.gov]

- 3. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Phosphatidylcholine with C26:0 moiety, a precursor of a diagnostic marker for X-ALD, is synthesized by LPLAT10/LPEAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]

- 10. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis | MDPI [mdpi.com]

The Biophysics and Clinical Utility of 1-Hexacosanoyl-sn-glycero-3-phosphocholine (LysoPC 26:0) in Membrane Dynamics

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as LysoPC 26:0, is a highly specialized lysophosphatidylcholine characterized by a very long-chain fatty acid (VLCFA). While trace amounts are present in normal physiology, its accumulation is severely pathogenic, fundamentally altering cell membrane architecture. This whitepaper provides an in-depth technical analysis of the biophysical impact of LysoPC 26:0 on membrane structure, its definitive role as a clinical biomarker for X-linked adrenoleukodystrophy (X-ALD), and the self-validating analytical methodologies required for its quantification in drug development and diagnostics.

Molecular Architecture and Biophysical Membrane Dynamics

LysoPC 26:0 (CAS: 1213783-80-2) is a monoglycerophospholipid with a molecular weight of 635.9 g/mol and the chemical formula C34H70NO7P[1][2]. Its structure consists of a glycerol backbone, a phosphocholine headgroup at the sn-3 position, a hydroxyl group at the sn-2 position, and a 26-carbon saturated fatty acid (hexacosanoic acid) esterified at the sn-1 position[1][2].

The Causality of Membrane Disruption

The structural integrity of a standard eukaryotic lipid bilayer relies on acyl chains typically ranging from 16 to 20 carbons in length. The introduction of a 26-carbon saturated chain creates a profound biophysical mismatch.

When LysoPC 26:0 is incorporated into the cell membrane, the excessive length of the C26:0 chain causes it to span beyond the hydrophobic midplane of a single lipid leaflet, extending into the opposing leaflet—a phenomenon known as interdigitation . This structural anomaly fundamentally alters membrane dynamics:

-

Reduced Membrane Fluidity: The straight, saturated nature of the 26-carbon chain maximizes Van der Waals interactions, severely restricting the lateral mobility of surrounding lipids[3][4].

-

Lipid Raft Destabilization: Lipid rafts are microdomains essential for protein sorting and signal transduction. The steric hindrance of VLCFAs disrupts the tight packing of cholesterol and sphingolipids, impairing neuronal signaling[3].

-

Receptor Modulation: Beyond structural disruption, lysophosphatidylcholines act as active signaling molecules. They specifically bind to G protein-coupled receptors (such as GPR119, GPR40, and GPR55), inducing intracellular calcium mobilization and altering cellular responses[5].

Pathophysiology: The X-ALD Cascade

The pathological accumulation of LysoPC 26:0 is the biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD), a devastating peroxisomal disorder[1][6].

The disease is driven by mutations in the ABCD1 gene, which encodes the ALD protein (ALDP)—a transporter responsible for moving VLCFA-CoA into the peroxisome for degradation via beta-oxidation[7]. When ALDP is defective, VLCFAs accumulate systemically and are erroneously esterified into complex lipids, including phosphatidylcholines and lysophosphatidylcholines[4][6]. The resulting enrichment of LysoPC 26:0 in glial and neuronal membranes destabilizes the tightly packed myelin sheaths, triggering rapid, progressive cerebral demyelination[3][7].

Pathophysiological cascade of LysoPC 26:0 accumulation and membrane disruption in X-ALD.

Analytical Methodology: LC-MS/MS Quantification Protocol

To utilize LysoPC 26:0 as a diagnostic biomarker and a pharmacodynamic endpoint in drug development, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) from Dried Blood Spots (DBS)[7][8]. This protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Step-by-Step Extraction and Analysis Workflow

-

Sample Preparation: Punch a standard 3.2 mm disc from a patient's DBS card[7].

-

Matrix Extraction & Internal Standard Addition: Add 240 μL of HPLC-grade methanol containing a precisely known concentration of deuterated internal standard (IS), specifically 26:0-d4 LysoPC [7].

-

Causality: Methanol is chosen because it rapidly precipitates blood matrix proteins while efficiently solubilizing amphipathic lipids like LPCs. The inclusion of the d4-isotope at the earliest step creates a self-validating assay; any subsequent extraction losses or ion suppression in the MS source will affect the target and the IS equally, allowing for perfect ratio-based correction.

-

-

Disruption and Clarification: Ultrasonicate the mixture for 5 minutes to fully disrupt the cellulose paper matrix, followed by centrifugation at 10,000g to pellet the debris[3][7]. Transfer the supernatant and evaporate under a nitrogen stream, reconstituting in a controlled volume of methanol[3][7].

-

LC-MS/MS Multiple Reaction Monitoring (MRM): Inject the sample into the LC-MS/MS system. The specific MRM transitions monitored are 636.6 > 104.1 m/z for LysoPC 26:0 and 640.6 > 104.1 m/z for the 26:0-d4 LysoPC internal standard[7].

-

Causality: The parent ions (636.6 and 640.6) isolate the specific intact lipid masses. The collision-induced dissociation yields a product ion of 104.1 m/z, which corresponds exclusively to the cleaved phosphocholine headgroup. This transition provides absolute structural specificity, eliminating isobaric lipid interference[7].

-

Self-validating LC-MS/MS workflow for LysoPC 26:0 quantification from dried blood spots.

Quantitative Diagnostic Thresholds

Extensive newborn screening cohorts have established rigid quantitative thresholds for LysoPC 26:0, validating its utility as a highly sensitive, primary tier biomarker for peroxisomal disorders[8].

| Clinical Cohort | LysoPC 26:0 Concentration (pmol/punch) | Diagnostic Interpretation |

| Healthy Newborns & Adults | 0.1 – 1.9 | Normal baseline lipid metabolism; intact peroxisomal beta-oxidation. |

| Diagnostic Cutoff | > 1.7 | Critical Threshold: Warrants immediate secondary genetic confirmation for ABCD1 mutations. |

| Confirmed X-ALD Patients | 2.0 – 4.0 | Pathological accumulation; high risk for cerebral demyelination. |

Data synthesized from Japanese newborn screening cohorts utilizing DBS LC-MS/MS methodologies[8].

Therapeutic Implications in Drug Development

Understanding the biophysical role of LysoPC 26:0 in membrane structure is pivotal for modern neuropharmacology. Because the accumulation of VLCFAs directly dictates the physical degradation of myelin sheaths, therapeutic interventions—such as hematopoietic stem cell transplantation (HSCT) or ex vivo lentiviral gene therapy targeting the ABCD1 gene—rely on LysoPC 26:0 clearance as a primary measure of efficacy[7][8]. Future drug development focusing on lipid raft stabilization or alternative peroxisomal lipid-lowering agents will continue to utilize LysoPC 26:0 as the definitive biomarker of restored membrane homeostasis.

References

-

[8] Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. nih.gov (PMC).[Link]

-

[7] (PDF) Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy. ResearchGate.[Link]

-

[2] 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P. PubChem (nih.gov).[Link]

-

[3] Altered lipid profile and reduced neuronal support in human induced pluripotent stem cell‐derived astrocytes from adrenoleukodystrophy patients. nih.gov (PMC).[Link]

-

[6] LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders. MDPI.[Link]

-

[4] Navigating the lipidomic landscape of adrenoleukodystrophy. UvA (Research Explorer).[Link]

Sources

- 1. 1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2 | Benchchem [benchchem.com]

- 2. 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P | CID 131750810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Altered lipid profile and reduced neuronal support in human induced pluripotent stem cell‐derived astrocytes from adrenoleukodystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. lumiprobe.com [lumiprobe.com]

- 6. LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Enigma of Very Long-Chain Lysophosphatidylcholines: A Technical Guide for Researchers

Foreword

In the intricate symphony of cellular communication, lipid mediators have emerged from their structural roles to become key conductors of physiological and pathophysiological processes. Among these, lysophospholipids have garnered significant attention. While the signaling roles of lysophosphatidylcholines (LPCs) with common chain lengths are increasingly understood, their very long-chain counterparts (VLC-LPCs) remain an area of burgeoning inquiry. These enigmatic molecules, bearing acyl chains of 22 carbons or more, are not mere structural curiosities but are poised to be pivotal players in cellular signaling, particularly in the nervous and metabolic systems.

This technical guide is designed for researchers, scientists, and drug development professionals who are navigating this exciting frontier. It moves beyond a simple recitation of facts to provide a synthesized understanding of VLC-LPC metabolism, signaling, and function. Here, we dissect the causal links between the unique biochemistry of VLC-LPCs and their biological effects, offering both foundational knowledge and detailed, field-tested methodologies to empower your research. Our commitment is to trustworthiness; every protocol herein is designed as a self-validating system, and every claim is grounded in authoritative scientific literature.

The Genesis of a Signaling Molecule: Biosynthesis and Metabolic Fate of VLC-LPCs

The signaling potential of a VLC-LPC molecule begins with the synthesis of its defining feature: the very long-chain fatty acid (VLCFA). This process is a testament to the cell's ability to create exquisite molecular diversity from simple precursors.

The Elongation Engine: The ELOVL Family

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle. The first and rate-limiting step is catalyzed by a family of seven enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins.[1][2] Each ELOVL enzyme exhibits substrate specificity for fatty acids of different lengths and saturation, allowing for the controlled production of a diverse array of VLCFAs.[3] For instance, ELOVL4 is uniquely responsible for producing VLC-Saturated Fatty Acids (VLC-SFA) and VLC-Polyunsaturated Fatty Acids (VLC-PUFA) with chain lengths of C28 and beyond.[4] The tissue-specific expression of ELOVL enzymes dictates the local VLCFA profile and, consequently, the potential for VLC-LPC generation.[5]

From Fatty Acid to Phospholipid: The Lands Cycle

Once synthesized, VLCFAs are incorporated into the sn-2 position of phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes. This sets the stage for the generation of VLC-LPCs. The primary route for LPC formation is the hydrolysis of PC by phospholipase A2 (PLA2).[6][7] The resulting LPC can then be re-acylated back to PC by lysophosphatidylcholine acyltransferases (LPCATs) in a process known as the Lands cycle.[6][7][8][9] This continuous remodeling allows for the dynamic regulation of both PC and LPC species within the cell.

The metabolic pathway from a long-chain fatty acid to a signaling VLC-LPC is a multi-step process involving elongation, incorporation into phospholipids, and subsequent hydrolysis.

Caption: Biosynthesis and metabolic fate of VLC-LPCs.

Decoding the Message: VLC-LPC Signaling Mechanisms

While the complete repertoire of VLC-LPC receptors and signaling pathways is still under active investigation, compelling evidence points towards their interaction with G protein-coupled receptors (GPCRs), a large family of cell surface receptors that play a central role in signal transduction.

GPCR-Mediated Signaling

Several GPCRs have been identified as receptors for LPCs, with GPR55 and GPR119 being prominent examples.[10][11][12][13] It is highly probable that VLC-LPCs also signal through these or related receptors.

-

GPR55: Often referred to as a cannabinoid receptor, GPR55 has been shown to be activated by LPCs, leading to intracellular calcium mobilization.[10] This activation can trigger a cascade of downstream events, including the activation of protein kinases and transcription factors.

-

GPR119: This receptor is primarily expressed in pancreatic β-cells and the gastrointestinal tract and is involved in glucose-stimulated insulin secretion.[11] LPCs act as endogenous ligands for GPR119, stimulating the production of cyclic AMP (cAMP), a key second messenger in many cellular processes.[12]

The engagement of these receptors by VLC-LPCs can initiate diverse signaling cascades, influencing a wide range of cellular functions from proliferation and migration to metabolic regulation.

Caption: Putative GPCR-mediated signaling pathways for VLC-LPCs.

G Protein-Independent Mechanisms

It is also plausible that VLC-LPCs exert biological effects through mechanisms independent of GPCRs. For instance, LPCs have been shown to inhibit endothelial cell hyperpolarization by suppressing the Na+/Ca2+ exchanger, a process that appears to be independent of G-protein coupling.[14][15] The unique biophysical properties of VLC-LPCs may also allow them to directly modulate the function of other membrane proteins or alter the properties of the lipid bilayer itself.

Physiological and Pathophysiological Implications of VLC-LPC Signaling

The emerging understanding of VLC-LPC signaling sheds light on their potential roles in a variety of physiological and disease contexts.

The Nervous System: A Hub of VLCFA Activity

The central nervous system is particularly enriched in VLCFAs, which are critical for myelin maintenance, synaptic transmission, and neuronal survival.[4][16] Mutations in the ELOVL4 gene, which is responsible for the synthesis of the longest VLCFAs, lead to neurodegenerative conditions such as Stargardt-like macular dystrophy and spinocerebellar ataxia.[4] In X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs, demyelination and neuroinflammation are prominent features.[5][16][17] It is hypothesized that aberrant VLC-LPC signaling contributes to the pathology of these diseases. Furthermore, LPCs are the preferred carriers for transporting essential fatty acids like DHA across the blood-brain barrier, suggesting a role for VLC-LPCs in maintaining brain lipid homeostasis.[18]

Metabolic Regulation: A Balancing Act

LPCs are increasingly recognized as important regulators of metabolism. They have been shown to modulate insulin secretion from pancreatic β-cells, a process that is at least partially mediated by GPR119.[11][12] However, the role of LPCs in overall metabolic health is complex, with some studies showing reduced plasma LPC levels in obesity and type 2 diabetes, while others suggest a pro-inflammatory role in these conditions.[19] The specific contribution of VLC-LPCs to this metabolic balancing act is an area of intense research.

Inflammation and Immunity

LPCs are potent signaling molecules in the immune system, capable of inducing monocyte migration and modulating inflammatory responses.[6][20][21] This has significant implications for diseases with an inflammatory component, such as atherosclerosis. The accumulation of LPCs in oxidized low-density lipoprotein (LDL) is a key event in the development of atherosclerotic plaques.[6] Understanding how VLC-LPCs specifically contribute to these inflammatory processes could open new avenues for therapeutic intervention.

A Practical Guide to Investigating VLC-LPC Signaling

Advancing our understanding of VLC-LPC signaling requires robust and reliable experimental methodologies. This section provides detailed protocols for the extraction, analysis, and functional characterization of these molecules.

Extraction and Quantification of VLC-LPCs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids, including VLC-LPCs.

Protocol: Solid-Phase Extraction and LC-MS/MS Analysis of VLC-LPCs from Plasma

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard mixture containing deuterated LPC standards.

-

Add 1 mL of ice-cold methanol, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the lipids with 2 mL of methanol.

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases containing ammonium acetate or formate to facilitate ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each VLC-LPC species and their corresponding internal standards.

-

Table 1: Example LC-MS/MS Parameters for VLC-LPC Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C22:0-LPC | 554.5 | 184.1 | 35 |

| C24:0-LPC | 582.5 | 184.1 | 38 |

| C26:0-LPC | 610.6 | 184.1 | 42 |

| C28:0-LPC | 638.6 | 184.1 | 45 |

Functional Assays for VLC-LPC Signaling

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the GPCR of interest (e.g., GPR55) in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

-

VLC-LPC Stimulation and Measurement:

-

Wash the cells with a physiological salt solution.

-

Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

-

Inject a solution of the VLC-LPC of interest and immediately begin recording the change in fluorescence intensity over time.

-

As a positive control, use a known agonist for the receptor.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Caption: Experimental workflow for studying VLC-LPC signaling.

Concluding Remarks and Future Horizons

The study of very long-chain lysophosphatidylcholines is at an exciting inflection point. We are moving from associating the accumulation of their precursor VLCFAs with disease to beginning to understand the specific signaling roles of VLC-LPCs themselves. The methodologies outlined in this guide provide a robust framework for researchers to dissect these roles with precision and confidence.

Key questions remain to be answered. What are the specific receptors for different VLC-LPC species? How does the length and saturation of the acyl chain influence receptor binding and signaling outcomes? What are the downstream transcriptional and proteomic changes elicited by VLC-LPC signaling? Answering these questions will not only illuminate a fascinating area of lipid biology but also has the potential to uncover novel therapeutic targets for a range of debilitating neurological and metabolic diseases. The journey to fully understanding the signaling enigma of VLC-LPCs is underway, and the insights gained will undoubtedly reshape our understanding of cellular communication.

References

-

Agabaga, M. P., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience. [Link]

-

Bhattacharjee, A., et al. (2017). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science. [Link]

-

Bondarenko, A. I., et al. (2017). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. Vascular Pharmacology. [Link]

-

Dales, N., et al. (2017). Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Bondarenko, A. I., et al. (2017). GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling. Vascular Pharmacology. [Link]

-

Drzazga, A., et al. (2018). Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner. British Journal of Pharmacology. [Link]

-

Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior. [Link]

-

Korkus, E., et al. (2024). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. [Link]

-

Raffaele, S., et al. (2009). Very long chain fatty acid and lipid signaling in the response of plants to pathogens. Plant Signaling & Behavior. [Link]

-

Marelli, C., et al. (2025). The ELOVL proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Ali, Y., et al. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Journal of Lipid Research. [Link]

-

Marelli, C., et al. (2025). The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. [Link]

-

Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry. [Link]

-

Nie, L., et al. (2020). Elongation of very long chain fatty acids protein 7 (ELOVL7). Zenodo. [Link]

-

Tong, Z., & Lencer, W. I. (2019). Structure and Assembly of Membrane Fatty Acid Elongases. Office of Scientific and Technical Information. [Link]

-

Hishikawa, D., et al. (2010). Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine. Journal of Biological Chemistry. [Link]

-

Joubès, J., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science. [Link]

-

Ahmad, I., et al. (2023). Therapeutic Role of ELOVL in Neurological Diseases. International Journal of Molecular Sciences. [Link]

-

Li, X., et al. (2015). Lysophospholipids and their G protein-coupled receptors in atherosclerosis. Frontiers in Bioscience. [Link]

-

Thomas, J., et al. (2020). Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease. Advances in Nutrition. [Link]

-

Fleszar, S., et al. (2019). Lysophosphatidylcholine and lysophosphatidylinosiol novel promissing signaling molecules and their possible therapeutic activity. Postępy Higieny i Medycyny Doświadczalnej. [Link]

-

Li, Y., et al. (2020). Evaluation of a panel of very long-chain lysophosphatidylcholines and acylcarnitines for screening of X-linked adrenoleukodystrophy in China. Clinica Chimica Acta. [Link]

-

Lee, S., & Lee, H. J. (2012). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of Chromatographic Science. [Link]

-

Tan, M., et al. (2009). Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Mancha-Agresti, P., et al. (2020). Functional Characterization of Lysophosphatidylcholine: Acyl-CoA Acyltransferase Genes From Sunflower (Helianthus annuus L.). Frontiers in Plant Science. [Link]

-

Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. [Link]

-

Turgeon, C., et al. (2025). Quantitative Analysis of Four Long-Chain Lysophosphatidylcholines (LPCs) in Dried Blood Spot using Liquid Chromatography Tandem Mass Spectrometry for Clinical Research. Waters. [Link]

-

Barber, M. N., et al. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLoS ONE. [Link]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 5. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional Characterization of Lysophosphatidylcholine: Acyl-CoA Acyltransferase Genes From Sunflower (Helianthus annuus L.) [frontiersin.org]

- 10. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR55 agonist lysophosphatidylinositol and lysophosphatidylcholine inhibit endothelial cell hyperpolarization via GPR-independent suppression of Na+-Ca2+ exchanger and endoplasmic reticulum Ca2+ refilling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thesgc.org [thesgc.org]

- 18. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lysophosphatidylcholine activates a novel PKD2-mediated signaling pathway that controls monocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Hexacosanoyl-sn-glycero-3-phosphocholine (CAS 1213783-80-2): A Comprehensive Technical Guide on Biomarker Utility and Analytical Methodologies

Executive Summary

1-Hexacosanoyl-sn-glycero-3-phosphocholine (CAS 1213783-80-2), widely referred to in the literature as LysoPC(26:0) or LPC(26:0), is a bioactive, very long-chain monoglycerophospholipid[1]. Over the past decade, it has emerged as the gold-standard diagnostic and prognostic biomarker for peroxisomal β-oxidation disorders, most notably X-linked Adrenoleukodystrophy (X-ALD)[2]. This technical guide provides an in-depth analysis of its pathophysiological origins, physicochemical properties, and the rigorous analytical methodologies required for its quantification in clinical and drug development settings.

Chemical Identity and Physicochemical Properties

LPC(26:0) is characterized by a fully saturated 26-carbon fatty acid (hexacosanoic acid) esterified at the sn-1 position of a glycerol backbone, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position[1].

Due to its extreme amphiphilic nature, LPC(26:0) requires carrier proteins—predominantly albumin—for transport within aqueous biological matrices like plasma[3]. In analytical environments, its hydrophobic tail necessitates specific organic solvent extraction techniques to prevent precipitation and loss.

Table 1: Physicochemical Properties of LPC(26:0)

| Property | Value |

| IUPAC Name | [(2R)-3-hexacosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

| CAS Number | 1213783-80-2 |

| Molecular Formula | C34H70NO7P |

| Molecular Weight | 635.9 g/mol |

| Monoisotopic Mass | 635.489 Da[4] |

Pathophysiological Mechanisms: The Origin of LPC(26:0)

To utilize LPC(26:0) effectively as a biomarker, one must understand the causality behind its accumulation. In healthy individuals, very long-chain fatty acids (VLCFAs) are transported into peroxisomes for degradation via β-oxidation.

In X-ALD, mutations in the ABCD1 gene impair the peroxisomal ATP-binding cassette transporter. This defect prevents the import of VLCFAs, leading to a toxic accumulation of cytosolic C26:0-CoA[2]. Because the cell cannot degrade these fatty acids, the endoplasmic reticulum erroneously incorporates them into complex lipids, particularly phosphatidylcholines (PC)[2]. Subsequent enzymatic remodeling by Phospholipase A2 (PLA2) cleaves the sn-2 fatty acid from these PCs, releasing the highly stable LPC(26:0) into the systemic circulation[5].

Biochemical pathway of LPC(26:0) accumulation in X-linked Adrenoleukodystrophy.

Analytical Methodology: LC-MS/MS Quantification Protocol

Historically, VLCFA quantification relied on Gas Chromatography-Mass Spectrometry (GC-MS), which required extensive sample derivatization and lost information regarding the biomolecular origin of the lipids[2]. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.

The following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard and specific chromatographic conditions, researchers can ensure high-fidelity quantification free from matrix interference.

Step-by-Step Methodology

-

Sample Extraction (Protein Precipitation):

-

Action: Aliquot 10 µL of plasma or a 3.2 mm Dried Blood Spot (DBS) punch into a microtiter plate. Add 100 µL of LC-MS grade Methanol.

-

Causality: Methanol serves a dual purpose. It denatures and precipitates carrier proteins (like albumin) while efficiently solubilizing the highly hydrophobic 26-carbon acyl chain of LPC(26:0), preventing analyte loss during centrifugation.

-

-

Internal Standard Integration:

-

Action: Spike the extraction solvent with a known concentration of D4-LPC(26:0) (e.g., 0.5 µM).

-

Causality: D4-LPC(26:0) co-elutes with the endogenous analyte. The constant ratio of endogenous LPC(26:0) to D4-LPC(26:0) validates extraction efficiency and automatically corrects for ion suppression/enhancement in the MS source[5].

-

-

Chromatographic Separation:

-

Action: Inject the supernatant onto a Kinetex C8 column (50 × 2.1 mm, 2.6 μm) maintained at 50°C. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)[5].

-

Causality: A C8 stationary phase is strictly preferred over C18. The extreme hydrophobicity of the C26 chain causes excessive retention, peak tailing, and carryover on C18 columns. C8 provides optimal resolution between sn-1 and sn-2 isomers while maintaining a practical, high-throughput run time[2].

-

-

Mass Spectrometry (ESI+ MRM):

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 636.5 → 104.1 for LPC(26:0) and m/z 640.5 → 104.1 for D4-LPC(26:0)[5].

-

Causality: The quaternary amine in the phosphocholine headgroup carries a fixed positive charge, yielding exceptional ionization efficiency in ESI+. The collision-induced dissociation (CID) reliably produces the m/z 104.1 product ion, which corresponds to the cleaved choline fragment.

-

Self-validating LC-MS/MS analytical workflow for LPC(26:0) quantification.

Clinical Utility and Quantitative Data

LPC(26:0) surpasses traditional total VLCFA analysis in diagnostic performance. In clinical cohorts, LPC(26:0) demonstrates a clear separation between ALD patients and healthy controls with virtually zero overlap[2]. It is now the primary marker utilized in neonatal screening programs globally.

Table 2: Clinical Reference Ranges for LPC(26:0)

| Biological Matrix | Patient Population | Mean / Range LPC(26:0) Concentration |

| Plasma | Healthy Controls | ~0.54 µM ± 0.15 µM[6] |

| Plasma | X-ALD / ZSS Patients | 1.33 µM – 5.86 µM[6] |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 1.07 – 1.66 nmol/L[7] |

| Cerebrospinal Fluid (CSF) | X-ALD Patients | 11.1 – 11.8 nmol/L[7] |

Applications in Drug Development

Beyond its diagnostic utility, LPC(26:0) serves as a critical pharmacodynamic (PD) biomarker in clinical trials. Drug development professionals utilize LPC(26:0) levels to monitor disease severity and evaluate the in vivo efficacy of novel therapeutics, including hematopoietic stem cell transplantation (HSCT), ABCD1 gene therapies, and pharmacological upregulators of the compensatory ABCD2 gene[8]. Additionally, due to its emulsifying properties, LPC(26:0) is actively investigated as an excipient in lipid-based drug delivery systems to enhance the bioavailability of highly hydrophobic therapeutic agents[1].

Sources

- 1. 1-Hexacosanoyl-sn-glycero-3-phosphocholine | 1213783-80-2 | Benchchem [benchchem.com]

- 2. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 1-Hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine | C34H70NO7P | CID 131750810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tracer-based lipidomics identifies novel disease-specific biomarkers in mitochondrial β-oxidation disorders | bioRxiv [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 26:0 Lyso PC as a Keystone Biomarker in Clinical Lipidomics and Newborn Screening

Executive Summary

1-hexacosanoyl-sn-glycero-3-phosphocholine, commonly referred to as 26:0 Lyso PC or LPC 26:0, has emerged as a highly specific and sensitive biomarker in clinical metabolomics. As a very-long-chain lysophosphatidylcholine, its primary application lies in the newborn screening (NBS) and diagnosis of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD)[1]. This application note details the mechanistic rationale for targeting 26:0 Lyso PC, summarizes its analytical advantages over traditional lipid panels, and provides a highly optimized, self-validating extraction protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Grounding: The Role of 26:0 Lyso PC in Peroxisomal Disorders

X-ALD is a monogenic neurometabolic disorder caused by pathogenic variants in the ABCD1 gene. This gene encodes the ATP-binding cassette subfamily D member 1 (ALDP), a peroxisomal membrane protein responsible for transporting very-long-chain fatty acids (VLCFAs, ≥C22:0) into the peroxisome for β-oxidation[2].

When ALDP is absent or dysfunctional, the peroxisomal β-oxidation pathway is disrupted. Consequently, VLCFAs—particularly C26:0—accumulate in tissues and body fluids[1]. Rather than remaining as free fatty acids, these excess VLCFAs are actively incorporated into complex lipids. This aberrant lipid metabolism leads to a pronounced, systemic elevation of 26:0 Lyso PC, which is detectable in the blood of affected individuals immediately at birth[2][3].

Pathophysiological mechanism of 26:0 Lyso PC accumulation in X-ALD.

Analytical Advantages in Metabolomics

Historically, the diagnosis of X-ALD relied on the quantification of total C22:0, C24:0, and C26:0 fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS requires extensive sample derivatization, is time-consuming, and fails to elucidate the biomolecular origins of the accumulated VLCFAs[2].

In contrast, 26:0 Lyso PC can be directly quantified from Dried Blood Spots (DBS) without derivatization. Recent advancements in 4D-lipidomics utilizing trapped ion mobility spectrometry (TIMS) have demonstrated that 26:0 Lyso PC exhibits a clear, non-overlapping separation between ALD individuals and healthy controls[2][4]. Furthermore, while secondary markers like C26:0-carnitine suffer from false-negative rates (up to 4.8% in some cohorts), 26:0 Lyso PC maintains >99% sensitivity, making it the gold standard for high-throughput NBS[3][5].

Quantitative Comparison of X-ALD Metabolomic Biomarkers

| Biomarker | Matrix | Clinical Application | Performance / Fold Change | Analytical Reliability |

| 26:0 Lyso PC | DBS / Plasma | Primary NBS Biomarker | ~5-fold elevation at birth[3] | High (Standard of Care) |

| Total C26:0 | Plasma | Traditional Diagnosis | Elevated in symptomatic stage | High (Requires derivatization) |

| C26:0 Carnitine | DBS | Secondary Screening | 95.1% sensitivity (Males)[5] | Moderate (Prone to false negatives) |

Validated Protocol: High-Throughput Extraction and LC-MS/MS Analysis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (D4-26:0 Lyso PC) at the very first step, the workflow automatically corrects for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI)[6].

Materials and Reagents

-

Matrix: 3.2 mm (1/8 inch) Dried Blood Spot (DBS) punches.

-

Extraction Solvent: 80% Acetonitrile (ACN) / 20% Water containing 0.1% Formic Acid (FA) and 1 mM Oxalic Acid[6].

-

Internal Standard (IS): 0.4 μM D4-26:0 Lyso PC[6].

-

Reconstitution Solvent: 90% ACN / 10% Water containing 0.18% FA, 4 mM Ammonium Formate (AmFA), and 66.6 μM Oxalic Acid[6].

Step-by-Step Extraction Methodology

Causality and mechanistic reasoning are provided for each critical step to guide assay troubleshooting.

-

Sample Punching & IS Addition: Place a 3.2 mm DBS punch into a 96-well plate. Add 100 μL of the Extraction Solvent spiked with the D4-26:0 Lyso PC internal standard[6].

-

Causality: The 80% ACN concentration provides the optimal dielectric constant to precipitate hemoglobin and other abundant blood proteins while simultaneously partitioning the highly hydrophobic C26:0 acyl chain of the Lyso PC into the liquid phase.

-

-

Matrix Chelation: Ensure the extraction solvent contains 1 mM Oxalic Acid[6].

-

Causality: Blood contains high concentrations of divalent cations (e.g., Fe2+, Ca2+). These metals can chelate the phosphate headgroup of the Lyso PC, leading to poor extraction recovery and severe signal suppression in the mass spectrometer. Oxalic acid acts as a competitive chelator, shielding the analyte.

-

-

Incubation: Seal the plate and shake at 800 RPM for 45 minutes at room temperature[6].

-

Causality: Mechanical agitation ensures complete penetration of the solvent into the cellulose matrix of the DBS card, maximizing the desorption of protein-bound lipids.

-

-

Transfer and Concentration: Transfer the supernatant to a clean 96-well plate and dry completely under a gentle stream of nitrogen gas at 40°C[6].

-

Causality: Drying concentrates the trace-level 26:0 Lyso PC and removes the aqueous component, which is necessary for optimal peak shape in downstream Hydrophilic Interaction Liquid Chromatography (HILIC).

-

-

Reconstitution: Resuspend the dried extract in 100 μL of the Reconstitution Solvent (90% ACN, 10% Water, 0.18% FA, 4 mM AmFA, 66.6 μM Oxalic Acid). Shake for 5 minutes[6].

-

Causality: Ammonium formate provides volatile ions that stabilize the electrospray droplet formation, significantly enhancing the ionization efficiency of the Lyso PC [M+H]+ adduct.

-

Step-by-step extraction and MS analysis workflow for 26:0 Lyso PC from DBS.

Instrumental Analysis (LC-MS/MS)

For targeted quantitation, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

-

Target Transition (26:0 Lyso PC): m/z 634.6 → m/z 104.1 (The product ion at m/z 104.1 corresponds to the diagnostic choline headgroup fragment).

-

IS Transition (D4-26:0 Lyso PC): m/z 638.6 → m/z 104.1.

-

Validation Check: The ratio of the target peak area to the IS peak area is used to calculate the absolute concentration, intrinsically correcting for any ion suppression caused by co-eluting DBS matrix components.

Conclusion

The integration of 26:0 Lyso PC into routine metabolomic and lipidomic workflows represents a paradigm shift in the screening of peroxisomal disorders. By moving away from total VLCFA analysis toward specific, complex lipid biomarkers, laboratories can achieve higher throughput, greater specificity, and deeper biomolecular insights into the pathophysiology of X-ALD.

References

- Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms.

- Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry.

- C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man. PLOS ONE.

- Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry.

- Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids.

- Four-dimensional Lipidomics Profiling in X-linked Adrenoleukodystrophy using Trapped Ion Mobility Mass Spectrometry.

Sources

- 1. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization and Handling of 26:0 Lyso PC

Welcome to the Advanced Lipid Handling Support Center. Working with 1-hexacosanoyl-sn-glycero-3-phosphocholine (26:0 Lyso PC) presents a unique biophysical challenge. While standard short-chain lysophosphatidylcholines act as soluble surfactants, the extreme hydrophobicity of the 26-carbon saturated acyl chain drastically alters its behavior in aqueous media. As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven methodologies to prevent aggregation, ensuring reliable data in your lipidomics, structural biology, and cell signaling assays.

Section 1: The Biophysics of Aggregation

Understanding the Causality: The propensity of a lipid to aggregate is governed by its Critical Micelle Concentration (CMC) and its geometric packing parameter. For 26:0 Lyso PC, the massive hydrophobic volume of the hexacosanoic acid tail completely overwhelms the hydration capacity of the single phosphocholine headgroup. Consequently, its CMC is practically negligible. When introduced directly into aqueous buffers, the thermodynamic penalty of exposing the 26-carbon chain to water forces the molecules into irreversible, non-functional aggregates or precipitates rather than stable micelles .

Logical pathways for preventing 26:0 Lyso PC aggregation in aqueous solutions.

Section 2: Troubleshooting Guide & FAQs

Q: Why does my 26:0 Lyso PC precipitate immediately upon adding to PBS? A: Direct hydration fails because the hydration energy cannot overcome the strong van der Waals forces between the very long saturated carbon chains. Without a carrier or co-solvent to shield the hydrophobic tail, thermodynamic aggregation is instantaneous to minimize water contact.

Q: Can I use detergents like Triton X-100 or CHAPS instead of carrier proteins? A: Yes, but your downstream application dictates the choice. Detergents form mixed micelles that successfully shield the 26:0 acyl chain. However, for in vitro cell-based assays, detergents often cause membrane lysis or artificially alter lipid raft dynamics. If your downstream application is structural biology (e.g., cryo-EM), detergents are acceptable. For cellular assays, Bovine Serum Albumin (BSA) complexation is the gold standard .

Q: How do I verify that my 26:0 Lyso PC is fully solubilized and not just micro-precipitated? A: Trust requires a self-validating system; visual inspection is insufficient. After preparation, centrifuge your solution at 10,000 x g for 10 minutes. Measure the lipid concentration of the supernatant using LC-MS/MS or a fluorometric choline oxidase assay. Additionally, Dynamic Light Scattering (DLS) must be employed. A stable BSA-lipid complex will show a uniform particle size (~7-10 nm) with a low polydispersity index (PDI < 0.2). Large particles (>100 nm) indicate failed solubilization.

Section 3: Validated Step-by-Step Protocols

Step-by-step workflow for the preparation of self-validating Lyso PC-BSA complexes.

Protocol A: BSA-Complexation via Co-Solvent Injection (Recommended for Cellular Assays)

Mechanism: Dissolving the lipid in a water-miscible co-solvent (isopropanol) disrupts intermolecular van der Waals forces. Rapid injection into a BSA solution allows the hydrophobic binding pockets of the albumin to capture the lipid monomers before they self-associate in the aqueous environment .

-

Vehicle Preparation: Dissolve strictly Fatty Acid-Free BSA in PBS (pH 7.4) to a final concentration of 1 mM (~66 mg/mL).

-

Causality: Standard BSA contains endogenous lipids that occupy the binding pockets; fatty-acid-free BSA ensures maximum binding capacity for the 26:0 Lyso PC.

-

-

Lipid Solubilization: Dissolve the 26:0 Lyso PC powder in 100% Isopropanol to a concentration of 10 mM. Warm gently in a water bath at 40°C and sonicate until the solution is completely clear.

-

Rapid Injection: While vigorously vortexing the BSA solution at room temperature, inject the 10 mM lipid stock dropwise. Target a molar ratio of 1:1 to 3:1 (Lipid:BSA).

-

Critical: Do not exceed a 5% (v/v) final solvent concentration to prevent BSA denaturation.

-

-

Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at 37°C for 30-60 minutes. This provides the activation energy required for the lipid tails to fully seat into the BSA hydrophobic pockets.

-

Validation Step: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed aggregates. Filter the supernatant through a 0.22 µm PES syringe filter. Analyze via DLS to confirm a monodisperse solution.

Protocol B: Liposomal Integration via Thin-Film Hydration (Recommended for Membrane Studies)

Mechanism: Incorporating 26:0 Lyso PC into a bilayer matrix of helper lipids (e.g., DOPC) forces the lysolipid to adopt a stable conformation within the membrane, preventing phase separation .

-

Lipid Mixing: In a glass test tube, combine 26:0 Lyso PC and a helper lipid (e.g., DOPC) in chloroform/methanol (2:1, v/v) at a molar ratio not exceeding 20 mol% Lyso PC.

-

Causality: Exceeding 20 mol% lysolipid induces excessive positive membrane curvature, leading to micellization and bilayer destruction .

-

-

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas. Place the tube in a vacuum desiccator for at least 2 hours to remove trace solvents.

-

Hydration: Hydrate the lipid film with your target aqueous buffer (e.g., HEPES) at a temperature above the phase transition temperature (Tm) of the lipids (typically >50°C for very long saturated chains).

-

Extrusion (Validation): Pass the multilamellar vesicle suspension through a polycarbonate membrane (100 nm pore size) 11-15 times using a mini-extruder. Analyze via DLS to confirm uniform unilamellar vesicles (~100 nm).

Section 4: Quantitative Data & Carrier Comparison

Table 1: Comparison of Solubilization Strategies for VLCFA Lyso-PCs

| Strategy | Solubilization Mechanism | Biocompatibility | Ideal Downstream Application | Key Limitation |

| BSA Complexation | Hydrophobic pocket binding | High | Cell culture, in vivo assays | Adds exogenous protein to the system |

| Liposomal Integration | Bilayer matrix stabilization | High | Membrane assays, fusion studies | Limited to <20 mol% Lyso PC capacity |

| Detergent Micelles | Mixed micelle formation | Low | Structural biology (Cryo-EM) | Causes cell membrane lysis/toxicity |

| Cyclodextrin (MβCD) | Hydrophobic cavity shielding | Moderate | Cholesterol-independent assays | Can inadvertently extract native cellular lipids |

References

-

Nishida, Y., et al. "Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin." Lipids, 2026 Jan;61(1):19-28. Available at: [Link][1]

-

Ali, M.R., et al. "Natural Ceramides and Lysophospholipids Cosegregate in Fluid Phosphatidylcholine Bilayers." Biophysical Journal, 2009. Available at: [Link][2]

-

Miner, G.E., et al. "Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca2+ transport, and fusion." bioRxiv, 2024. Available at: [Link][3]

Sources

- 1. Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Ceramides and Lysophospholipids Cosegregate in Fluid Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophospholipid headgroup size, and acyl chain length and saturation differentially affect vacuole acidification, Ca2+ transport, and fusion | bioRxiv [biorxiv.org]

Technical Support Center: A Guide to the Stability and Storage of 1-Hexacosanoyl-sn-glycero-3-phosphocholine

Welcome to the technical support resource for 1-Hexacosanoyl-sn-glycero-3-phosphocholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable lysophosphatidylcholine. By understanding the principles behind its proper storage and handling, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 1-Hexacosanoyl-sn-glycero-3-phosphocholine?

For long-term stability, 1-Hexacosanoyl-sn-glycero-3-phosphocholine should be stored at -20°C.[1][2][3][4] This temperature minimizes the rate of potential degradation reactions.

Q2: Should I store it as a powder or in a solution?

1-Hexacosanoyl-sn-glycero-3-phosphocholine has a saturated hexacosanoyl fatty acid chain, which makes it relatively stable as a powder compared to its unsaturated counterparts.[5] Storing it as a powder at -20°C is an excellent option.[2][4] If you need to use it frequently in solution, preparing aliquots of a stock solution and storing them at -20°C is recommended to avoid repeated freeze-thaw cycles.

Q3: If I prepare a stock solution, what is the best solvent and storage container?

When preparing a stock solution, use a high-purity organic solvent such as ethanol. The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities that can occur with plastic containers.[5] Before sealing, it is good practice to flush the vial with an inert gas like argon or nitrogen to displace oxygen and further protect the lipid.[5]

Q4: How does the saturated acyl chain of 1-Hexacosanoyl-sn-glycero-3-phosphocholine affect its stability?

The fully saturated 26-carbon acyl chain makes this molecule less susceptible to oxidation compared to unsaturated phospholipids.[5] Oxidation typically occurs at the double bonds of unsaturated fatty acids.[6] The primary stability concern for saturated glycerophosphocholines is hydrolysis.[7]

Q5: What are the primary degradation pathways for this lipid?

The main degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by enzymes or occur chemically over time, especially in the presence of moisture and at non-optimal temperatures or pH.[7][8][9] This can lead to the release of the hexacosanoic acid and the glycerophosphocholine backbone.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Inconsistent experimental results | Lipid degradation due to improper storage. | Ensure the lipid is stored at -20°C in a tightly sealed container. If in solution, ensure it is in a glass vial with a Teflon-lined cap and has been stored under an inert atmosphere. |

| Difficulty dissolving the powder | The powder may have absorbed moisture, causing it to become gummy. | Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[5] |

| Visible impurities or change in appearance | Contamination or degradation. | Discard the product if you observe any significant change in its physical appearance. Source a new, high-purity batch for your experiments. |

| Precipitation in stock solution upon freezing | The concentration of the lipid in the solvent may be too high, or the solvent may not be ideal. | Try dissolving the lipid in a different solvent system or at a slightly lower concentration. Ensure the solvent is of high purity. |

Quantitative Data Summary

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C[1][2][3][4] | Minimizes enzymatic and chemical degradation. |

| Physical Form for Storage | Powder or in organic solution[2][5] | Saturated chain provides good stability in powder form.[5] |

| Container for Powder | Glass vial with Teflon-lined cap[5] | Prevents contamination from plasticizers. |

| Container for Solution | Glass vial with Teflon-lined cap[5] | Prevents contamination from plasticizers. |

| Atmosphere for Solution | Inert gas (Argon or Nitrogen)[5] | Reduces the risk of oxidation over time. |

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

-